1-Boc-3-allylazetidine
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Overview
Description
1-Boc-3-allylazetidine is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is protected by a tert-butoxycarbonyl (Boc) group. This compound is primarily used in research and development due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-3-allylazetidine can be synthesized through various synthetic routes. One common method involves the reaction of 3-allylazetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the Boc-protected product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-3-allylazetidine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated azetidine derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
1-Boc-3-allylazetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Boc-3-allylazetidine is primarily related to its ability to undergo various chemical transformations. The Boc group provides protection to the amine, allowing selective reactions at other sites on the molecule. Upon deprotection, the free amine can interact with various molecular targets, potentially leading to biological activity .
Comparison with Similar Compounds
1-Boc-3-azetidinecarboxylic acid: Another Boc-protected azetidine derivative used in peptide synthesis.
1-Boc-3-azetidinone: A Boc-protected azetidinone used in the synthesis of β-lactam antibiotics.
Uniqueness: 1-Boc-3-allylazetidine is unique due to its allyl group, which provides additional reactivity and versatility in synthetic applications. This distinguishes it from other Boc-protected azetidine derivatives, which may lack the allyl functionality .
Biological Activity
1-Boc-3-allylazetidine is a compound that has garnered interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound has the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol. It is synthesized through the reaction of 3-allylazetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. This reaction typically occurs at room temperature, yielding the Boc-protected product, which is crucial for subsequent reactions that enhance its biological activity .
Synthetic Route Overview
Step | Reaction | Reagents | Conditions |
---|---|---|---|
1 | Protection | 3-allylazetidine + Boc2O | Room temperature, base (triethylamine) |
2 | Deprotection | Boc group removal | Acidic conditions (e.g., trifluoroacetic acid) |
3 | Further functionalization | Various reagents depending on desired derivatives | Varies by reaction |
The biological activity of this compound is primarily linked to its ability to undergo various chemical transformations. The presence of the Boc group allows for selective reactions at other sites on the molecule. Upon deprotection, the resulting free amine can interact with various molecular targets, potentially leading to significant biological effects .
Pharmacological Properties
Research indicates that derivatives of this compound exhibit varied pharmacological properties, including:
- CNS Activity : Some studies have highlighted its potential as a lead compound for central nervous system (CNS) agents, indicating favorable properties for blood-brain barrier penetration .
- Antimicrobial Activity : Preliminary evaluations suggest that certain derivatives may possess antimicrobial properties, making them candidates for further development as therapeutic agents .
Case Studies and Research Findings
Several studies have explored the biological implications of azetidine derivatives, including this compound. Below are notable findings:
- CNS Profiling : A study analyzed a library of azetidine-based compounds for their CNS properties using parameters such as molecular weight (MW), topological polar surface area (TPSA), and logP values. The results indicated that compounds similar to this compound showed promising profiles for CNS drug development .
- Antimicrobial Testing : Research into azetidine derivatives revealed that certain modifications led to enhanced antimicrobial activity against various bacterial strains. This suggests that this compound could be a precursor for developing new antibiotics .
- Toxicity Assessments : Toxicological evaluations demonstrated low toxicity levels in preliminary tests, supporting further exploration into therapeutic applications without significant safety concerns .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-Boc-3-azetidinone | Contains carbonyl group | Used in β-lactam synthesis |
1-Boc-3-azetidinecarboxylic acid | Carboxylic acid functionality | Important in peptide synthesis |
1-Boc-3-(prop-2-enyl)azetidine | Allyl group present | Studied for potential CNS activity |
Properties
IUPAC Name |
tert-butyl 3-prop-2-enylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-5-6-9-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVSFSWUHOREJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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